1-ethyl-N,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-N,5-dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of 1-ethyl-3,5-dimethylpyrazole with hydrazine hydrate under reflux conditions in ethanol can yield the desired product . Another method includes the use of multicomponent reactions, where a mixture of appropriate starting materials undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Pyrazole oxides and related derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole compounds depending on the reagents used.
Scientific Research Applications
1-Ethyl-N,5-dimethyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-N,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function . For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares a similar pyrazole ring structure but lacks the ethyl and amino substituents.
1-Ethyl-3,5-dimethylpyrazole: Similar structure but without the amino group at the 4-position.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups instead of the ethyl and methyl groups.
Uniqueness: 1-Ethyl-N,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and amino groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-ethyl-N,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-4-10-6(2)7(8-3)5-9-10/h5,8H,4H2,1-3H3 |
InChI Key |
XIQBZYHTWRVVHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC)C |
Origin of Product |
United States |
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